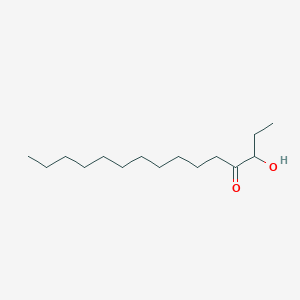
3-Hydroxypentadecane-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypentadecane-4-one involves the production by the autoinducer synthase Legionella quorum sensing A (LqsA). This enzyme facilitates the formation of the compound, which is then released by the bacterium . The synthetic production of this compound in a laboratory setting can be achieved through the ectopic production of LqsA in Escherichia coli, which generates this compound that partitions to outer membrane vesicles .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound, as it is primarily used for research purposes. The compound is typically synthesized in controlled laboratory environments for scientific studies .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypentadecane-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Hydroxypentadecane-4-one has a wide range of applications in scientific research:
Mechanism of Action
3-Hydroxypentadecane-4-one exerts its effects through quorum sensing, a process that enables bacteria to communicate and coordinate their behavior based on population density. The compound interacts with sensor kinases such as LqsS, LqsT, and the response regulator LqsR, which regulate gene expression and physiological responses in bacteria . This signaling pathway influences various processes, including biofilm formation, virulence, and motility .
Comparison with Similar Compounds
N-3-oxo-dodecanoyl homoserine lactone: Another quorum sensing molecule used by Gram-negative bacteria.
Uniqueness: 3-Hydroxypentadecane-4-one is unique due to its specific role in Legionella pneumophila and its ability to influence both intraspecies and interkingdom signaling. This compound’s distinct mechanism of action and its involvement in the regulation of virulence factors set it apart from other quorum sensing molecules .
Properties
CAS No. |
1046789-93-8 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.4 |
IUPAC Name |
3-hydroxypentadecan-4-one |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(17)14(16)4-2/h14,16H,3-13H2,1-2H3 |
InChI Key |
BQRGHMCHOJLOLX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)C(CC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LAI-1; LAI 1; LAI1; Legionella autoinducer-1; Legionella autoinducer 1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


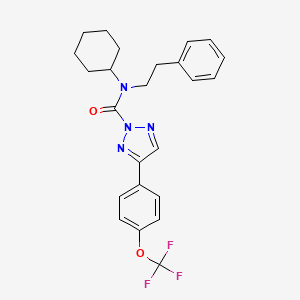
![3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B608359.png)
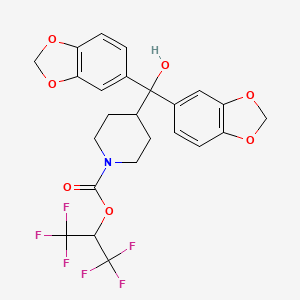


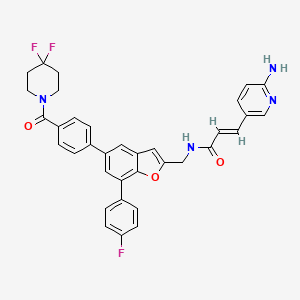

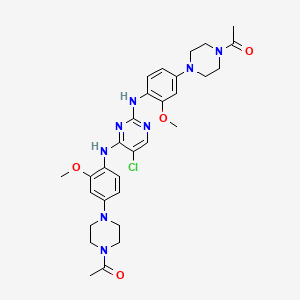
![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)
